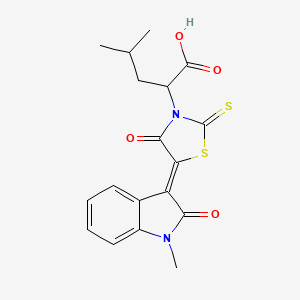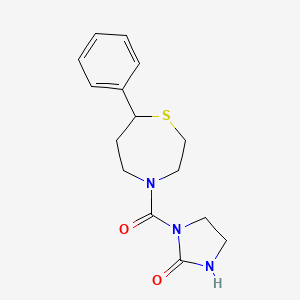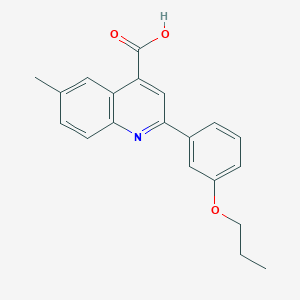
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, also known as MPQC, is an organic compound with a wide range of applications in the field of scientific research. It is an aromatic compound with a molecular formula of C14H13NO3. MPQC is synthesized using a variety of methods, such as the Heck reaction and the Suzuki reaction. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Cytotoxic Activity
The compound 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. A study highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines, with IC50 values less than 10 nM in some cases. This research suggests potential applications in cancer therapy due to the compounds' potent cytotoxic effects (Deady et al., 2003).
Large-Scale Synthesis for Pharmaceutical Applications
Another study focused on the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrating an efficient synthesis pathway feasible for large-scale manufacturing. This compound serves as an important intermediate for pharmaceutically active compounds, highlighting its significance in drug development processes (Bänziger et al., 2000).
Antibacterial Applications
Research on NM441, a prodrug of NM394 (a new quinolone with a broad antibacterial spectrum), investigated its biliary excretion and pharmacokinetics, indicating its potential use in treating bacterial infections. This study illustrates the applicability of quinoline derivatives in developing new antibacterial agents (Tanimura et al., 2012).
Polymerization Initiators
A novel application in polymer science involved the use of diphenylquinoxaline-containing monomers for the free-radical-induced polymerization of bismaleimide resins at room temperature. This unique property opens new avenues for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Fluorescent Labeling Agents
6-Methoxy-4-quinolone (6-MOQ) has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability against light and heat, coupled with its strong fluorescence unaffected by pH changes, make it an excellent candidate for biomedical analysis and fluorescent labeling reagent (Hirano et al., 2004).
properties
IUPAC Name |
6-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(22)23)16-10-13(2)7-8-18(16)21-19/h4-8,10-12H,3,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKOZZZNUZYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)


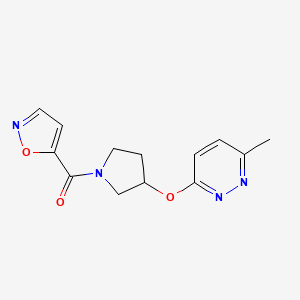
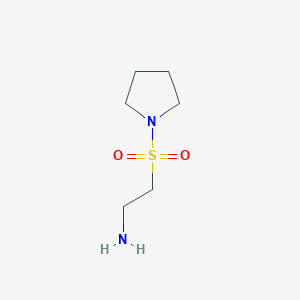
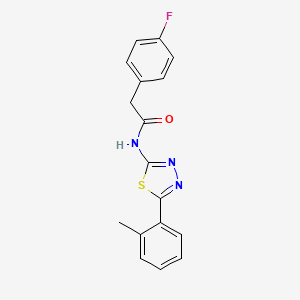
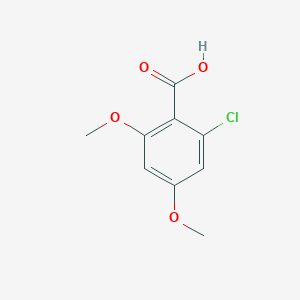
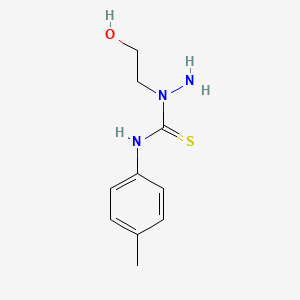
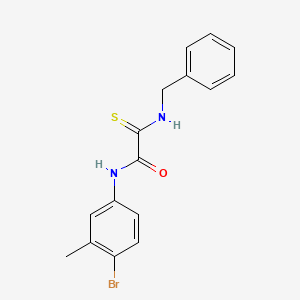
![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)

